![molecular formula C14H16N2O4S B13199506 (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiolane ring, a pyrazole moiety, and a benzyl group, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the pyrazole and benzyl groups. Common synthetic routes may involve:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyrazole Moiety: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Benzyl Group Addition: The benzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The thiolane ring and benzyl group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-3-[(1-Phenyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione: Similar structure but with a phenyl group instead of a benzyl group.
(3S,4S)-3-[(1-Methyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the benzyl group, in particular, can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H16N2O4S |
|---|---|
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
(3S,4S)-4-(1-benzylpyrazol-4-yl)oxy-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C14H16N2O4S/c17-13-9-21(18,19)10-14(13)20-12-6-15-16(8-12)7-11-4-2-1-3-5-11/h1-6,8,13-14,17H,7,9-10H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
MQWWTKOTVRSWRF-ZIAGYGMSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Kanonische SMILES |
C1C(C(CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


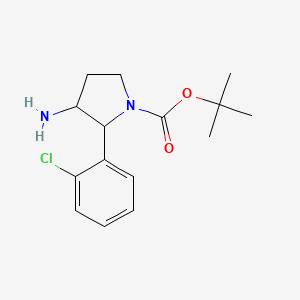
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)
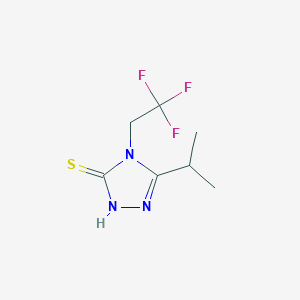
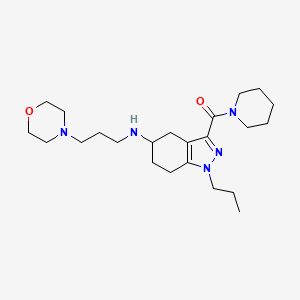
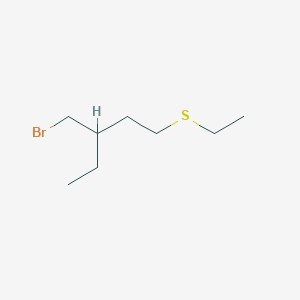

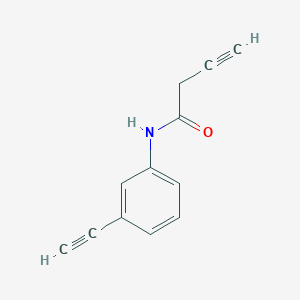
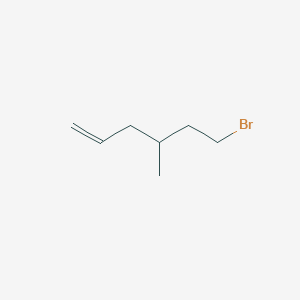
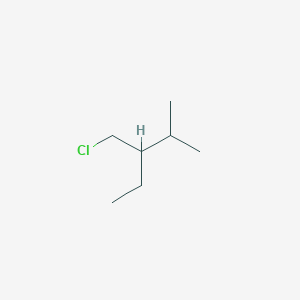
![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)
